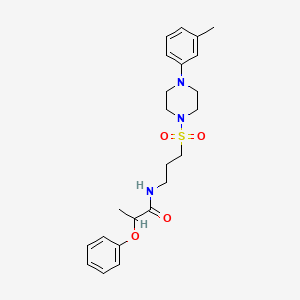
2-phenoxy-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenoxy-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies, and its unique mechanism of action has made it a potential candidate for the treatment of various types of cancer.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-phenoxy-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propanamide”, also known as “N-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}propyl)-2-phenoxypropanamide”. Each application is detailed under a separate heading for clarity.
Pharmacological Research
This compound has shown potential in pharmacological research, particularly in the development of new therapeutic agents. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development. Studies have indicated that derivatives of phenoxy acetamide, similar to this compound, exhibit significant pharmacological activities, including anti-inflammatory and anti-tumor properties .
Neuropharmacology
Given the presence of the piperazine moiety, this compound is of interest in neuropharmacology. Piperazine derivatives are known for their central nervous system activity, and this compound could be explored for its potential effects on neurotransmitter systems. Research into similar compounds has shown promise in treating neurological disorders such as anxiety, depression, and schizophrenia .
Antimicrobial Agents
The compound’s structure, featuring a sulfonyl group, suggests potential antimicrobial properties. Sulfonyl-containing compounds are often investigated for their ability to inhibit bacterial growth. This compound could be studied for its efficacy against various bacterial strains, contributing to the development of new antibiotics .
Cancer Research
The phenoxy group in the compound is a common feature in many anticancer agents. This compound could be explored for its cytotoxic effects on cancer cells. Research into phenoxy derivatives has shown that they can induce apoptosis in cancer cells, making them valuable in cancer therapy .
Chemical Biology
In chemical biology, this compound can be used as a probe to study biological processes. Its unique structure allows it to interact with specific proteins or enzymes, helping researchers understand their function and regulation. This application is crucial for elucidating the mechanisms of various diseases and developing targeted therapies .
Material Science
Beyond biological applications, this compound could be used in material science. Phenoxy compounds are known for their stability and can be incorporated into polymers and coatings to enhance their properties. This compound could be studied for its potential to improve the thermal stability and flame resistance of materials .
Environmental Chemistry
The compound’s stability and reactivity make it a candidate for environmental chemistry applications. It could be used in the development of sensors for detecting pollutants or in the degradation of hazardous substances. Research into similar compounds has shown their effectiveness in environmental remediation .
Synthetic Chemistry
Finally, this compound is valuable in synthetic chemistry as a building block for more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in the synthesis of new compounds with desired properties. This application is essential for advancing chemical synthesis techniques and developing new materials and drugs .
作用機序
Mode of Action
The compound acts as a non-selective antagonist of the α1B and α2A-adrenoceptors . This means it binds to these receptors and blocks their activation, preventing the usual physiological responses triggered by these receptors.
Biochemical Pathways
The antagonistic action on α1B and α2A-adrenoceptors can influence several biochemical pathways. For instance, the α1-adrenoceptor antagonists can improve disrupted lipid and carbohydrate profiles, while the inhibition of the α2-adrenoceptor may contribute to body weight reduction .
Result of Action
The chronic administration of this compound has been observed to reduce the level of triglycerides and glucose in the plasma .
特性
IUPAC Name |
N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4S/c1-19-8-6-9-21(18-19)25-13-15-26(16-14-25)31(28,29)17-7-12-24-23(27)20(2)30-22-10-4-3-5-11-22/h3-6,8-11,18,20H,7,12-17H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAAIIWBGKNXKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C(C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2840804.png)
![2-Pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine](/img/structure/B2840805.png)
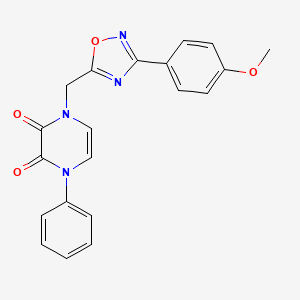
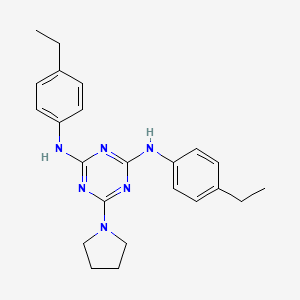
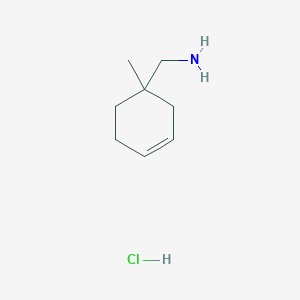
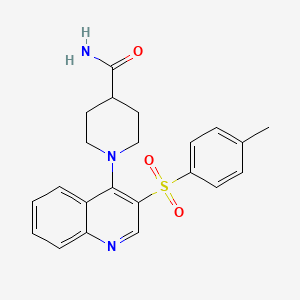
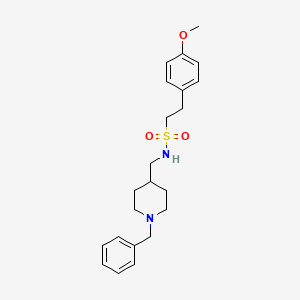

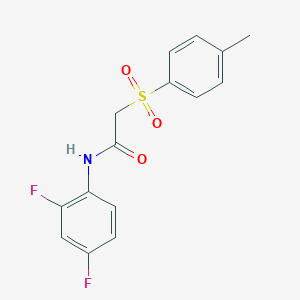

![(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2840821.png)
![Ethyl 2-(acetylamino)-3-[4-(tert-butyl)anilino]-3-oxopropanoate](/img/structure/B2840822.png)
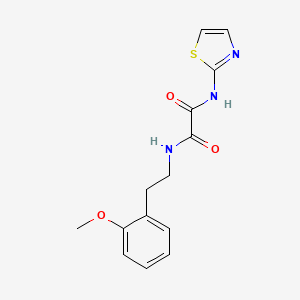
![N-(2-cyano-3-methylbutan-2-yl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide](/img/structure/B2840825.png)